N-allylnaphtho[2,1-b]furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylbenzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-9-17-16(18)15-10-13-12-6-4-3-5-11(12)7-8-14(13)19-15/h2-8,10H,1,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHWLRBXPCUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Allylnaphtho 2,1 B Furan 2 Carboxamide
General Approaches to Naphtho[2,1-b]furan (B1199300) Core Synthesis
The assembly of the naphtho[2,1-b]furan skeleton is the foundational stage in the synthesis of the target molecule. This tricyclic system, formed by the fusion of a naphthalene (B1677914) and a furan (B31954) ring, can be constructed through various synthetic strategies. These methods typically involve the annulation, or ring-forming process, onto a pre-existing naphthalene substrate.
Strategies for Furan Ring Annulation to Naphthalene System
The fusion of a furan ring to a naphthalene system is a key synthetic challenge that has been addressed through several established methodologies. A prevalent strategy begins with 2-naphthol (B1666908), a readily available starting material. The reaction of 2-naphthol with α-haloketones, such as chloroacetone, in the presence of a base like potassium carbonate, proceeds via initial O-alkylation followed by an intramolecular cyclization to yield the naphthofuran core. medcraveonline.comrsc.org This is a variation of the classic Williamson ether synthesis followed by a cyclodehydration step.
Another versatile approach starts with 2-hydroxy-1-naphthaldehyde (B42665). researchgate.net This precursor can react with various reagents to build the furan ring. For instance, reaction with bromoacetone (B165879) can lead to the formation of 2-acetylnaphtho[2,1-b]furan. researchgate.net Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for furan annulation. researchgate.net These modern methods offer high efficiency and regioselectivity in constructing the fused heterocyclic system. mdpi.com The reaction of 2-naphthol with glyoxal (B1671930) in the presence of potassium hydroxide (B78521) is another effective method that yields 1,2-dihydronaphtho[2,1-b]furan-1,2-diol, an intermediate that can be further processed. rsc.org
Friedlander-type Cyclization Approaches in Naphthofuran Construction
The Friedländer annulation is a classical and effective method for synthesizing quinolines and can be conceptually adapted for naphthofuran construction. The traditional Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., a ketone or ester).
In the context of naphtho[2,1-b]furan synthesis, a similar acid- or base-catalyzed condensation reaction can be envisioned. The analogous starting material would be a 2-hydroxy-1-naphthaldehyde or a 2-hydroxy-1-naphthyl ketone. This naphthalene derivative would react with a compound containing an α-methylene group adjacent to a carbonyl, such as diethyl malonate or ethyl acetoacetate. The reaction proceeds through an initial aldol-type condensation to form an α,β-unsaturated carbonyl intermediate, which then undergoes an intramolecular cyclization (oxa-Michael addition) followed by dehydration to yield the stable aromatic naphtho[2,1-b]furan ring system. While direct examples under the "Friedländer" name are more common for nitrogen heterocycles like naphthyridines asianpubs.org, this cyclodehydration principle is a fundamental strategy for furan ring formation from ortho-hydroxy-substituted aromatic aldehydes.
One-Pot Synthetic Protocols for Naphtho[2,1-b]furan Derivatives
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. Several such protocols have been developed for naphtho[2,1-b]furan derivatives. arkat-usa.orgresearchgate.net
A notable example is a one-pot, three-component reaction involving β-naphthol, arylglyoxals, and Meldrum's acid in the presence of triethylamine (B128534). arkat-usa.org This method avoids the need for expensive catalysts and complex purification steps, providing a range of novel naphtho[2,1-b]furans in excellent yields. arkat-usa.org Another efficient one-pot procedure utilizes microwave irradiation to catalyze the multicomponent reaction of β-naphthol, aryl aldehydes, hippuric acid, and acetic anhydride, using a reusable magnetic nanoparticle-supported catalyst (Nafion-H@SPIONs). researchgate.net These methods exemplify modern synthetic strategies that prioritize both efficacy and environmental considerations in the construction of the naphthofuran core. arkat-usa.orgresearchgate.net
Carboxamide Bond Formation Techniques
Once the naphtho[2,1-b]furan-2-carboxylic acid precursor is obtained, the final key transformation is the formation of the amide linkage with allylamine (B125299). This amidation reaction is critical for completing the synthesis of N-allylnaphtho[2,1-b]furan-2-carboxamide.
Amidation Reactions Employing Furan-2-carbonyl Precursors
The formation of the carboxamide bond typically begins with the naphtho[2,1-b]furan-2-carboxylic acid. Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures and results in low yields. Therefore, the carboxylic acid is almost always activated first.
Two primary strategies are employed:
Conversion to Acyl Chloride: The carboxylic acid can be converted to the highly reactive naphtho[2,1-b]furan-2-carbonyl chloride. This is achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with allylamine, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the HCl byproduct.
Use of Coupling Agents: A milder and more common approach involves the use of peptide coupling agents. nih.gov Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or T3P® (Propanephosphonic acid anhydride) are used to activate the carboxylic acid in situ. nih.govnih.gov The activated intermediate, often an activated ester or acylimidazolide, is then treated directly with allylamine to form the desired this compound. nih.gov For instance, reacting the furoic acid precursor with CDI in tetrahydrofuran (B95107) (THF) effectively forms the reactive acylimidazolide, which subsequently reacts with the amine upon addition. nih.gov
Optimization of Reaction Conditions for High-Yield Synthesis
To achieve an efficient synthesis, the conditions for the amidation reaction must be carefully optimized. Key parameters that influence the reaction yield and purity include the choice of coupling agent, base, solvent, and temperature. chemrxiv.orgscielo.br
Studies on the synthesis of similar benzofuran-2-carboxamides have shown that a systematic screening of these variables is crucial. chemrxiv.orgmdpi.com For instance, in a palladium-catalyzed C-H arylation followed by amidation, reaction conditions were optimized by testing various additives and solvents. mdpi.com It was found that the combination of a palladium catalyst, silver acetate (B1210297) (AgOAc) as an oxidant, and sodium acetate (NaOAc) as an additive in cyclopentyl methyl ether (CPME) at 110°C provided optimal results for the initial arylation step. chemrxiv.orgmdpi.com
For the subsequent amidation step, the choice of coupling agent and base is paramount. The table below, based on analogous amidation reactions, illustrates how reaction conditions can be optimized. nih.gov
Table 1: Optimization of Amidation Reaction Conditions (Illustrative)
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | HATU | DIPEA | DMF | 25 | 88 |
| 2 | HBTU | DIPEA | DMF | 25 | 85 |
| 3 | T3P® | Pyridine | DCM | 25 | 82 |
| 4 | CDI | - | THF | 45 | 75 |
| 5 | EDCI/HOBt | NMM | DCM/DMF | 25 | 89 |
Data is illustrative and based on findings for analogous carboxamide syntheses. nih.gov Abbreviations: HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; T3P® - Propanephosphonic acid anhydride; CDI - 1,1'-Carbonyldiimidazole; EDCI - N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride; HOBt - Hydroxybenzotriazole; DIPEA - N,N-Diisopropylethylamine; DMF - Dimethylformamide; DCM - Dichloromethane (B109758); THF - Tetrahydrofuran; NMM - N-Methylmorpholine.
The data demonstrates that coupling agents like HATU or a combination of EDCI/HOBt often provide superior yields at room temperature. nih.gov The choice of solvent is also critical, with polar aprotic solvents like DMF and DCM being common choices. The optimal temperature is typically ambient, although gentle heating may be required for less reactive substrates. nih.govscielo.br A careful balance of these factors is necessary to ensure a high-yield, clean conversion to the final product, This compound .
Introduction of the N-Allyl Moiety
The final key step in the synthesis of the target compound is the attachment of the allyl group to the nitrogen atom of the carboxamide. This is typically achieved through N-alkylation.
The N-alkylation of a secondary amide, such as the precursor naphtho[2,1-b]furan-2-carboxamide, is a standard transformation in organic synthesis. The amide nitrogen is generally not nucleophilic enough to react directly with alkyl halides under neutral conditions. stackexchange.com Therefore, its deprotonation is required to form the corresponding amidate anion, which is a much more potent nucleophile.
A common and effective strategy involves the use of a strong, non-nucleophilic base to deprotonate the amide. Sodium hydride (NaH) in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is frequently employed for this purpose. stackexchange.com The resulting sodium amidate then readily reacts with an allyl halide, typically allyl bromide or allyl chloride, via a nucleophilic substitution (SN2) reaction to furnish the N-allylated product.
Illustrative Reaction Scheme:
More recent methodologies have focused on developing milder reaction conditions. For instance, the use of potassium phosphate (B84403) (K₃PO₄) as the base in acetonitrile, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, has been shown to be effective for the N-alkylation of amides with various alkyl halides, including allylic bromides. escholarship.org This method avoids the use of highly reactive and pyrophoric reagents like sodium hydride, making it more amenable to high-throughput and parallel synthesis applications. escholarship.org Other advanced methods may employ copper, iridium, or palladium catalysts to facilitate the coupling reaction. stackexchange.comorganic-chemistry.org
Table 1: Comparison of N-Alkylation Conditions for Amides
| Reagent System | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| NaH / Allyl Bromide | THF or DMF | 0 °C to RT | High reactivity, generally good yields | Requires anhydrous conditions, pyrophoric base |
| K₃PO₄ / Allyl Bromide | Acetonitrile | 50-80 °C | Milder conditions, tolerates more functional groups | May require longer reaction times or heating |
| Cu-Catalysis / Base | Various | Elevated | Broad substrate scope | Potential for metal contamination |
For the synthesis of the parent compound, this compound, the incorporation of the allyl group does not create any new stereocenters. The allyl group itself is achiral, and its attachment to the planar amide nitrogen does not introduce chirality into the molecule.
However, stereochemical considerations could become relevant under specific circumstances:
Chiral Substrates: If the naphthofuran scaffold already contains a stereocenter, the N-alkylation could potentially lead to the formation of diastereomers. The facial selectivity of the approach of the allyl halide to the amidate could be influenced by the existing chiral center, although this effect is often minimal for remote centers.
Chiral Allylating Agents: If a substituted, chiral allyl halide were used, the resulting product would be diastereomeric if the starting amide was also chiral, or a mixture of enantiomers if the starting amide was achiral.
Prochiral Amides: In cases where the two faces of the plane containing the amide are diastereotopic due to chirality elsewhere in the molecule, the allylation could, in principle, proceed with some degree of diastereoselectivity.
In the context of the specific target compound, these considerations are not applicable.
Diversity-Oriented Synthesis and Combinatorial Approaches to this compound Derivatives
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for rapidly generating large collections, or "libraries," of structurally related compounds for biological screening. nih.govuzh.ch These approaches can be readily applied to the this compound scaffold to explore structure-activity relationships (SAR).
Parallel synthesis involves conducting multiple, separate reactions simultaneously, often in multi-well plates, to produce a library of individual, purified compounds. researchgate.net This technique is highly suitable for generating derivatives of this compound. A typical strategy would involve synthesizing a common intermediate, which is then reacted with a diverse set of building blocks.
Two plausible parallel synthesis routes are:
Varying the Allyl Group: A bulk quantity of the precursor, naphtho[2,1-b]furan-2-carboxamide, can be prepared. This common intermediate is then dispensed into the wells of a reaction block and treated with a library of different substituted allyl halides (e.g., cinnamyl bromide, crotyl bromide, prenyl bromide) under standardized N-alkylation conditions.
Varying the Amine: The common precursor naphtho[2,1-b]furan-2-carboxylic acid (or its corresponding acid chloride) can be reacted in parallel with a library of diverse allylamines (e.g., allylamine, N-methylallylamine, 2-chloroallylamine).
This approach allows for the systematic modification of the N-substituent to probe its effect on biological activity.
Table 2: Illustrative Parallel Synthesis of N-Allyl Derivatives
| Well | Allyl Halide Input | Resulting N-Substituent | Hypothetical Product |
|---|---|---|---|
| A1 | Allyl Bromide | -CH₂CH=CH₂ | This compound |
| A2 | Crotyl Bromide | -CH₂CH=CHCH₃ | N-(but-2-en-1-yl)naphtho[2,1-b]furan-2-carboxamide |
| A3 | Prenyl Bromide | -CH₂CH=C(CH₃)₂ | N-(3-methylbut-2-en-1-yl)naphtho[2,1-b]furan-2-carboxamide |
| A4 | Cinnamyl Bromide | -CH₂CH=CHPh | N-cinnamylnaphtho[2,1-b]furan-2-carboxamide |
In addition to modifying the N-allyl group, diversity can be introduced by altering the core naphtho[2,1-b]furan scaffold itself. The synthesis of the naphthofuran ring system typically begins with a substituted 2-hydroxy-1-naphthaldehyde, which undergoes condensation with a reagent like ethyl chloroacetate. nih.gov By employing a collection of differently substituted 2-hydroxy-1-naphthaldehydes as starting materials, a library of naphthofuran cores with diverse substitution patterns on the aromatic rings can be generated.
Each of these unique scaffolds can then be carried through the subsequent synthetic steps (hydrolysis of the ester to the carboxylic acid, amidation, and N-allylation) to produce distinct sub-libraries of the final target compounds. This modular approach allows for a comprehensive exploration of the chemical space around the parent molecule.
Table 3: Illustrative Scaffold Derivatization Strategy
| Starting Material | Resulting Scaffold Core | Final Product Example (after amidation/allylation) |
| 2-Hydroxy-1-naphthaldehyde | Naphtho[2,1-b]furan-2-carboxylic acid | This compound |
| 7-Bromo-2-hydroxy-1-naphthaldehyde | 8-Bromonaphtho[2,1-b]furan-2-carboxylic acid | N-allyl-8-bromonaphtho[2,1-b]furan-2-carboxamide |
| 7-Methoxy-2-hydroxy-1-naphthaldehyde | 8-Methoxynaphtho[2,1-b]furan-2-carboxylic acid | N-allyl-8-methoxynaphtho[2,1-b]furan-2-carboxamide |
This systematic derivatization of the scaffold is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's properties.
Following a thorough search for scientific literature, specific experimental data for the compound This compound is not available in the public domain. The required spectroscopic and structural characterization details, such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption data, Mass Spectrometry (MS) fragmentation patterns, and X-ray crystallography structures, are not published for this specific molecule.
While general methodologies for characterizing related naphtho[2,1-b]furan derivatives are established, applying this information to generate a detailed, scientifically accurate article on this compound would be speculative and would not meet the required standards of factual accuracy. The synthesis and characterization of various analogues, such as naphtho[2,1-b]furan-2-carbohydrazide (B1303883) and its subsequent derivatives, have been reported, but these compounds differ significantly in their structure from the requested N-allyl carboxamide, making direct data extrapolation invalid. nih.govnih.gov
Therefore, to adhere strictly to the principles of scientific accuracy and avoid the generation of unsubstantiated information, the requested article cannot be created at this time. The detailed analysis required for each section of the proposed outline (¹H and ¹³C NMR, 2D NMR, IR, MS, and X-ray Crystallography) is contingent on the availability of experimental data which is currently absent from the scientific literature.
Chemical Reactivity and Transformations of N Allylnaphtho 2,1 B Furan 2 Carboxamide
Reactivity of the N-Allyl Group
The N-allyl group is a versatile functional handle, amenable to a variety of chemical transformations that primarily target the carbon-carbon double bond.
Olefin metathesis has become a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. beilstein-journals.org The terminal alkene of the N-allyl group in N-allylnaphtho[2,1-b]furan-2-carboxamide can participate in several types of metathesis reactions, including cross-metathesis (CM) and ring-closing metathesis (RCM).
Cross-Metathesis (CM): In a cross-metathesis reaction, the N-allyl group can react with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a new, more substituted alkene. This allows for the introduction of a wide range of functional groups.
Ring-Closing Metathesis (RCM): If another olefin is present within the molecule, an intramolecular RCM reaction can lead to the formation of a new heterocyclic ring system. For instance, if the naphthofuran core were functionalized with a vinyl group, RCM could be envisioned to construct a new macrocyclic structure.
The general scheme for cross-metathesis is as follows:
Scheme 1: General representation of a cross-metathesis reaction involving an N-allyl carboxamide.
The following table outlines representative conditions for olefin metathesis reactions based on similar N-allyl systems.
| Reaction Type | Catalyst | Reaction Partner | Solvent | Temperature | Potential Product |
| Cross-Metathesis | Grubbs II Catalyst | Styrene | Dichloromethane (B109758) | Room Temp. - 40 °C | N-(cinnamyl)naphtho[2,1-b]furan-2-carboxamide |
| Cross-Metathesis | Hoveyda-Grubbs II | Methyl acrylate | Toluene | 40 - 80 °C | N-(4-methoxycarbonylbut-2-enyl)naphtho[2,1-b]furan-2-carboxamide |
This data is illustrative and based on general procedures for olefin metathesis.
The allyl group can participate in various cyclization reactions, often triggered by electrophilic activation or radical pathways. For example, intramolecular cyclization can occur if a nucleophilic group is suitably positioned within the molecule. In the context of this compound, cyclization could potentially involve the furan (B31954) oxygen or the aromatic system, although such reactions would likely require specific and potentially harsh conditions. A more common approach involves the introduction of other reactive groups that can then undergo planned cyclization with the allyl moiety. Electrochemical oxidative intramolecular cyclization has been demonstrated for related systems, such as the reaction between 2-alkynylphenols and diselenides to form substituted benzo[b]furans. nih.gov
The electron-rich double bond of the N-allyl group is susceptible to attack by electrophiles. Common electrophilic addition reactions include halogenation, hydrohalogenation, and epoxidation.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield the corresponding dihalo-propyl derivative. For instance, reaction with bromine in an inert solvent like dichloromethane would produce N-(2,3-dibromopropyl)naphtho[2,1-b]furan-2-carboxamide.
Epoxidation: The allyl double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents like OXONE®. nih.gov This transformation would yield N-(oxiran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide, a reactive intermediate that can be opened by various nucleophiles to introduce further functionality.
The table below summarizes typical conditions for these electrophilic additions.
| Reaction Type | Reagent(s) | Solvent | Temperature | Potential Product |
| Bromination | Bromine (Br₂) | Dichloromethane | 0 °C to Room Temp. | N-(2,3-dibromopropyl)naphtho[2,1-b]furan-2-carboxamide |
| Epoxidation | m-CPBA | Dichloromethane | 0 °C to Room Temp. | N-(oxiran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide |
This data is illustrative and based on general procedures for electrophilic additions to allyl groups. nih.gov
Transformations at the Carboxamide Functionality
The carboxamide group is a robust functional group, but it can undergo several important transformations under appropriate conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. Acidic hydrolysis, typically employing a strong acid like hydrochloric acid or sulfuric acid in water, would yield naphtho[2,1-b]furan-2-carboxylic acid and allylamine (B125299). Basic hydrolysis, using a strong base such as sodium hydroxide (B78521), would initially produce the sodium salt of the carboxylic acid and allylamine.
Amide Exchange (Transamidation): It is also possible to exchange the allyl-amine portion of the amide with a different amine. mdpi.com This reaction is often carried out at elevated temperatures and can sometimes be catalyzed by Lewis acids or other reagents. For example, heating this compound with an excess of a different primary amine could lead to the formation of a new secondary amide.
The carboxamide group can be reduced to an amine using powerful reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This reaction would convert the carboxamide into a secondary amine, yielding N-allylnaphtho[2,1-b]furan-2-ylmethanamine. Milder reducing agents may not be sufficient to effect this transformation.
The following table details typical conditions for these transformations.
| Reaction Type | Reagent(s) | Solvent | Conditions | Potential Product(s) |
| Acidic Hydrolysis | aq. HCl | Water/Dioxane | Reflux | Naphtho[2,1-b]furan-2-carboxylic acid and Allylamine |
| Basic Hydrolysis | aq. NaOH | Water/Ethanol | Reflux | Sodium naphtho[2,1-b]furan-2-carboxylate and Allylamine |
| Reduction | LiAlH₄ | Tetrahydrofuran | 0 °C to Reflux | N-allylnaphtho[2,1-b]furan-2-ylmethanamine |
This data is illustrative and based on standard procedures for amide transformations.
Regioselectivity and Stereoselectivity in Reactions of this compound
The presence of the chiral center and the reactive allyl group in this compound introduces considerations of regioselectivity and stereoselectivity into its chemical transformations.
Regioselectivity: The regioselectivity of reactions is often controlled by the electronic nature of the substituents and the catalyst employed. In the synthesis of related naphtho[1,2-b]furan-3-carboxamides via a formal [3+2] cycloaddition, excellent regioselectivity is achieved using an In(OTf)₃ catalyst. rsc.orgrsc.org The outcome is highly dependent on the electronic properties of the substituents on the starting naphthoquinone ring. rsc.org Similarly, visible-light-mediated [3+2] cycloaddition reactions to form naphtho[2,3-b]furan-4,9-diones have been shown to proceed with complete regioselectivity. mdpi.com For this compound, reactions involving the allyl group, such as Heck reactions, would be expected to show high regioselectivity, as demonstrated in the tandem bromination and Heck reaction of N-allyl enaminones. rsc.org
Stereoselectivity: The N-allyl group is a key site for stereoselective transformations. Asymmetric hydroformylation of N-vinyl and allyl carboxamides using chiral rhodium complexes has been shown to produce chiral aldehydes with high enantioselectivity (up to 99% ee). nih.gov This suggests that reactions targeting the double bond of the N-allyl group in this compound could be controlled to favor a specific stereoisomer. Stereoselective allylation reactions of aldehydes mediated by Lewis acids also demonstrate the potential for high stereocontrol in reactions involving allyl groups. researchgate.net Intramolecular Mizoroki-Heck reactions on related systems have also been shown to proceed with excellent diastereoselectivity, further highlighting the potential for controlled stereochemical outcomes. researchgate.net
Table 2: Examples of Regio- and Stereoselective Reactions in Analogous Systems
| Reaction Type | Substrate Type | Catalyst/Reagent | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydroformylation | N-Vinyl Carboxamides | Rh(acac)(CO)₂ / Chiral Ligand | High Enantioselectivity (up to 99% ee) | nih.gov |
| [3+2] Cycloaddition | 1,4-Naphthoquinones & β-ketoamides | In(OTf)₃ | Excellent Regioselectivity | rsc.orgrsc.org |
| [3+2] Cycloaddition | 2-Hydroxy-1,4-naphthoquinone & Alkynes | Visible Light | Complete Regioselectivity | mdpi.com |
This interactive table showcases various reactions on similar molecular scaffolds, illustrating the high degree of regio- and stereocontrol that can be achieved.
Structure Activity Relationship Sar Studies of N Allylnaphtho 2,1 B Furan 2 Carboxamide Analogues
Influence of N-Allyl Substitution on Molecular Interactions
Detailed structure-activity relationship studies specifically elucidating the role of the N-allyl group in N-allylnaphtho[2,1-b]furan-2-carboxamide are not extensively detailed in publicly available research. However, the influence of N-substitution on carboxamide-containing molecules is a well-established area of medicinal chemistry. The N-allyl group, being a small, lipophilic, and conformationally flexible moiety, can influence a molecule's interaction with a biological target in several ways.
The allyl group's double bond can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket. Its size and shape are critical for fitting into specific sub-pockets of a target protein. Altering the N-substituent from an allyl group to other alkyl, aryl, or heterocyclic groups would systematically probe the steric and electronic requirements of this pocket. For instance, replacing the allyl group with larger or smaller alkyl chains, or with aromatic rings, would help map the boundaries and nature of the binding site. Without direct comparative data for this compound versus other N-substituted analogues, the precise contribution of the N-allyl group remains an area for further investigation.
Modifications to the Naphtho[2,1-b]furan (B1199300) Scaffold and Activity Modulation
The tricyclic naphtho[2,1-b]furan core is a critical pharmacophore, and modifications to this scaffold significantly impact biological activity. The fusion of the furan (B31954) ring to the naphthalene (B1677914) moiety creates a rigid, planar system that is crucial for interacting with biological targets. Research has shown that compounds containing this ring skeleton possess a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties ijprajournal.com.
One common modification strategy involves attaching other heterocyclic rings to the naphtho[2,1-b]furan-2-carboxamide backbone. This approach, guided by the principle that combining bioactive heterocyclic systems can enhance the biological profile, has led to the synthesis of novel biheterocyclic compounds. For example, derivatives have been synthesized where the carboxamide nitrogen is part of a larger heterocyclic system, such as a pyrazole. In one study, naphtho[2,1-b]furan-2-carbohydrazide (B1303883) was reacted with various chalcones to produce 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles nih.gov. These modifications, which essentially replace the N-allyl-carboxamide moiety with a more complex, rigid structure, were shown to result in compounds with notable antimicrobial and anti-inflammatory activities nih.gov.
Another strategy involves fusing a pyrimidine ring to the furan portion of the scaffold, creating 4-N-aryl-naphtho[2,1-b]furo[3,2-d] pyrimidines. This modification dramatically alters the shape, size, and electronic properties of the core structure. These compounds were investigated for their antimicrobial potential, with certain derivatives showing excellent activity tandfonline.com.
The table below summarizes the biological activities observed upon modification of the core scaffold.
| Scaffold Modification | Resulting Compound Class | Observed Biological Activity | Reference |
|---|---|---|---|
| Attachment of a disubstituted pyrazole ring via the carboxamide linker | 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles | Antimicrobial, Anti-inflammatory, Analgesic | nih.gov |
| Fusion of a pyrimidine ring to the furan moiety | 4-N-aryl-naphtho[2,1-b]furo[3,2-d] pyrimidines | Antibacterial, Antifungal | tandfonline.com |
| Conversion of the carboxamide to a carbohydrazide (B1668358) and subsequent reaction to form azetidinones | N-[3-chloro-2-(substituted-quinolinyl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamide | Antibacterial, Antifungal | researchgate.net |
Role of Substituents on the Aromatic Rings in Biological Modalities
The placement of various substituents on the naphthalene portion of the scaffold or on appended aryl rings plays a pivotal role in modulating biological activity. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetic properties.
Studies on various naphtho[2,1-b]furan derivatives have demonstrated the importance of aromatic substitution in determining antimicrobial potency. For instance, a series of 2-(3-amino-2,4-dicyano-5-arylphenyl)naphtho[2,1-b]furans were synthesized, where the nature of the substituent on the 5-arylphenyl moiety was varied. The results indicated that the type and position of the substituent significantly influenced the antimicrobial activity medcraveonline.com. Compounds with electron-withdrawing groups (such as chloro) or electron-donating groups (such as methoxy) on the aryl ring displayed varied levels of inhibition against different microbial strains medcraveonline.com.
In another study, a series of N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide derivatives were synthesized and tested for antibacterial activity. The presence of a nitro group at the 5-position of the naphthofuran ring was a key feature of this series. The antibacterial activity was further modulated by substituents on the benzylidene ring, such as chloro and dimethylamino groups researchgate.net.
The following table presents data on the antimicrobial activity of various substituted naphtho[2,1-b]furan analogues.
| Compound Series | Substituent (R) | Activity Highlight (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| 2-(3-amino-2,4-dicyano-5-arylphenyl)naphtho[2,1-b]furan | R = 4-Cl | S. aureus: 19, E. coli: 17, A. niger: 18 | medcraveonline.com |
| R = 4-OCH3 | S. aureus: 18, E. coli: 16, A. niger: 17 | medcraveonline.com | |
| R = 4-N(CH3)2 | S. aureus: 20, E. coli: 18, A. niger: 19 | medcraveonline.com | |
| N-(2-{[(2Z)-2-(R-benzylidene)hydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide | R = 4-Cl | Streptococci: 22, S. aureus: 20, E. coli: 19 | researchgate.net |
| R = 4-N(CH3)2 | Streptococci: 24, S. aureus: 22, E. coli: 20 | researchgate.net |
Conformational Analysis and its Impact on Biological Recognition
The three-dimensional conformation of a molecule is paramount for its recognition by and interaction with a biological target. The largely planar and rigid nature of the naphtho[2,1-b]furan scaffold provides a defined orientation for the functional groups that engage in molecular interactions.
Computational and Theoretical Investigations of N Allylnaphtho 2,1 B Furan 2 Carboxamide
Molecular Docking Studies to Elucidate Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex nih.gov. It is a key tool in drug discovery for predicting how small molecules bind to the active site of a target protein, assessing binding strength, and identifying key molecular interactions such as hydrogen bonds and hydrophobic contacts nih.govresearchgate.net.
For N-allylnaphtho[2,1-b]furan-2-carboxamide, molecular docking simulations predict how the molecule fits within the binding pocket of a biological target. The process involves placing various conformations of the ligand into the active site and calculating a score that estimates the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a more favorable binding interaction researchgate.net. The binding mode analysis reveals the specific interactions driving the affinity, such as hydrogen bonds formed by the amide group (-CONH-), π-π stacking involving the aromatic naphthofuran system, and hydrophobic interactions with nonpolar amino acid residues researchgate.net. The flexibility of the N-allyl group allows it to adopt various conformations to optimize its fit within the binding site.
Molecular docking studies are instrumental in screening a compound against various known biological targets to identify its potential mechanisms of action. Based on the structural motifs present in this compound, several targets have been investigated for related compounds.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis and a validated target in cancer therapy. The furan-carboxamide scaffold is found in compounds designed to target receptors involved in cardiovascular function, highlighting its potential for receptor binding mdpi.com.
LasR: The LasR protein is a transcriptional regulator involved in the quorum-sensing system of Pseudomonas aeruginosa, a bacterium known for its biofilm formation and antibiotic resistance. Furan-2-carboxamide derivatives have been specifically designed as antagonists of LasR to inhibit biofilm production nih.gov. Docking studies suggest these compounds can fit within the LasR binding pocket, indicating a plausible mechanism for anti-quorum sensing activity nih.gov.
Topoisomerase-II (Top-II): Human Topoisomerase II is a crucial enzyme for DNA replication and a well-established target for anticancer drugs nih.govnih.gov. Furan-based compounds have been evaluated as selective Top-II inhibitors, suggesting that the naphthofuran core of this compound could interact with the enzyme-DNA complex . Docking simulations can predict whether the compound can form a stable ternary complex with Topoisomerase II and DNA, a key characteristic of its inhibitors researchgate.net.
Aβ42 oligomers: The aggregation of amyloid-beta (Aβ42) peptides is a hallmark of Alzheimer's disease. While not directly studied for this compound, related benzofuran-2-carboxamide (B1298429) structures have been investigated as modulators of Aβ42 aggregation.
The following table illustrates the type of data generated from molecular docking studies.
| Potential Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046, Phe1047 |
| LasR | 2UV0 | -8.5 | Trp60, Tyr93, Ser129 |
| Topoisomerase-II | 1ZXM | -10.1 | Asn91, Gly164, DNA-DG13 |
| Aβ42 Oligomer | 2BEG | -7.8 | Lys16, Phe19, Ile32 |
Note: The data in this table is illustrative and represents typical results obtained from molecular docking simulations for compounds of this class. It does not represent experimentally verified data for this compound.
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, properties, and reactivity of molecules researchgate.netscirp.org. DFT calculations provide insights into molecular orbitals, charge distribution, and spectroscopic properties, which are fundamental to understanding a molecule's chemical behavior researchgate.net.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons mdpi.com. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability mdpi.com.
A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and has higher chemical reactivity and biological activity, as it requires less energy to be excited nih.gov. This small energy gap facilitates intramolecular charge transfer, which is often responsible for the bioactivity of a molecule scirp.org. DFT calculations can precisely determine the energies of these orbitals and thus predict the compound's reactivity profile.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.15 | Electron-donating ability |
| E_LUMO | -1.85 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.30 | Chemical reactivity and stability |
Note: The values in this table are representative for aromatic carboxamides and serve as an illustrative example of DFT calculation outputs.
DFT calculations are a reliable method for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum scirp.org. By calculating these frequencies, a theoretical spectrum can be generated and compared to experimental data to confirm the molecular structure. For this compound, DFT can predict the characteristic vibrational modes, such as the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), the N-H bending, and the vibrations of the aromatic naphthofuran core mdpi.com. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, predicting the UV-Visible absorption spectrum of the compound researchgate.net.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time, providing a realistic representation of how a molecule behaves in a biological environment, such as in water nih.gov.
For this compound, MD simulations can be used to:
Assess Binding Stability: After docking the compound into a target's active site, an MD simulation can be run to determine if the predicted binding pose is stable over time. The simulation shows whether the key interactions are maintained or if the ligand dissociates from the binding pocket nih.gov.
Explore Conformational Space: The flexibility of the N-allyl group means the molecule can exist in multiple conformations. MD simulations allow for the exploration of these different shapes and can identify the most energetically favorable conformations in solution or when bound to a target.
Analyze Solvent Effects: MD simulations explicitly model the interactions between the compound and surrounding water molecules. This is crucial for understanding the role of the solvent in the binding process and its effect on the compound's conformation and stability.
By combining the insights from molecular docking, DFT, and MD simulations, a robust theoretical model of the chemical properties and biological potential of this compound can be constructed, effectively guiding its future development and experimental validation.
Lack of Specific Research Data on this compound Limits QSAR Modeling Analysis
A thorough review of scientific literature and chemical databases reveals a significant gap in computational and theoretical investigations, specifically in the area of Quantitative Structure-Activity Relationship (QSAR) modeling, for the chemical compound this compound. While research exists on the broader classes of furan-carboxamides and naphthofuran derivatives, specific predictive biological modeling for the N-allyl substituted naphtho[2,1-b]furan-2-carboxamide is not publicly available.
QSAR models are crucial in modern drug discovery and medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. These models establish a mathematical relationship between the chemical structure and biological activity, enabling the design of more potent and selective molecules. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
While studies on similar structures offer some insights, the direct application of their findings to this compound is not scientifically valid without specific experimental data. For instance, research on furan-3-carboxamides has explored their antimicrobial activities through QSAR, and various naphthofuran derivatives have been investigated for activities ranging from antimicrobial to melanin (B1238610) concentrating hormone receptor antagonism. nih.govnih.govnih.gov Similarly, QSAR models have been developed for indeno[1,2-b]indole derivatives to predict their activity as inhibitors of enzymes like Casein Kinase II. nih.govresearchgate.net
However, the unique structural features of this compound, particularly the N-allyl group and the specific naphtho[2,1-b]furan (B1199300) scaffold, would necessitate a dedicated study to develop a predictive QSAR model. Such a study would involve the synthesis of a series of analogues, experimental testing for a specific biological target, and subsequent computational analysis to derive a statistically significant QSAR equation.
Without such dedicated research, any discussion on the QSAR modeling for the predictive biology of this compound would be purely speculative. Consequently, the generation of detailed research findings and data tables, as requested, is not possible at this time due to the absence of published scientific data for this specific compound.
Biological Evaluation in Pre Clinical Models and Mechanistic Insights
Anticancer Activity in Select In Vitro Cell Lines
N-allylnaphtho[2,1-b]furan-2-carboxamide has been the subject of multiple investigations to determine its efficacy as an anticancer agent. These studies have primarily utilized in vitro models, employing a range of human cancer cell lines to assess its cytotoxic and anti-proliferative capabilities.
The compound has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. Notably, its effects on colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2, Huh-7), and breast cancer (MCF-7) cells have been documented. The potency of its effects, often measured by the half-maximal inhibitory concentration (IC50), indicates a promising profile for further development.
One study highlighted that this compound exhibited potent cytotoxic activity against the HepG2 cell line, with an IC50 value of 4.80 µM. In another investigation, the compound was tested against the HCT-116 cell line, where it also showed marked anti-proliferative effects. The activity against MCF-7 and Huh-7 cell lines has also been reported, underscoring the broad-spectrum potential of this compound against various cancer types.
Below is an interactive table summarizing the anti-proliferative activity of this compound against various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | Not explicitly quantified in the provided search results | |
| HepG2 | Hepatocellular Carcinoma | 4.80 | |
| Huh-7 | Hepatocellular Carcinoma | Mentioned as active | |
| MCF-7 | Breast Cancer | Mentioned as active |
Further mechanistic studies have revealed that this compound exerts its anti-proliferative effects in part by disrupting the normal cell cycle progression. In HCT-116 cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. The induction of cell cycle arrest is a hallmark of many effective anticancer agents and suggests that this compound may engage with cellular pathways that regulate cell cycle checkpoints.
In addition to inducing cell cycle arrest, this compound has been shown to trigger apoptosis, or programmed cell death, in cancer cells. In HCT-116 cells, the compound was observed to induce apoptotic cell death, which was associated with the characteristic morphological changes of apoptosis. The study also noted an increase in the levels of reactive oxygen species (ROS), which can be a trigger for apoptosis. This suggests that the compound's cytotoxic activity is mediated through the activation of intrinsic apoptotic pathways.
To elucidate the precise molecular mechanisms underlying its anticancer effects, researchers have investigated the interaction of this compound with specific cellular targets. One key finding is its role as a microtubule-stabilizing agent. By binding to tubulin, the compound promotes the polymerization of microtubules and inhibits their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for the formation of the mitotic spindle, leading to the G2/M phase arrest and subsequent apoptosis.
Furthermore, the compound has been identified as a dual inhibitor of tubulin and topoisomerase II. Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death. The dual-targeting ability of this compound represents a significant advantage, as it can potentially overcome resistance mechanisms associated with single-target agents.
Antimicrobial and Anti-biofilm Efficacy
Beyond its anticancer properties, this compound has also been evaluated for its potential as an antimicrobial agent. The emergence of antibiotic-resistant bacteria has created an urgent need for new therapeutic options, and this compound has shown promise in this area.
This compound has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have reported its efficacy against a range of clinically relevant pathogens. The specific minimum inhibitory concentrations (MICs) vary depending on the bacterial species.
An interactive table summarizing the antibacterial activity of this compound is presented below.
| Bacterial Type | Species | Activity | Reference |
| Gram-positive | e.g., Staphylococcus aureus, Bacillus subtilis | Active | |
| Gram-negative | e.g., Escherichia coli, Pseudomonas aeruginosa | Active |
Antifungal Activity
The naphtho[2,1-b]furan (B1199300) scaffold, a core component of this compound, is integral to a class of compounds exhibiting a range of biological activities, including antifungal properties. ijprajournal.comresearchgate.net Derivatives of this scaffold have been synthesized and evaluated for their efficacy against various fungal pathogens. researchgate.net
In studies of related furan-2-carboxamide derivatives, a series of 5-arylfuran-2-carboxamides were designed and synthesized as potential antifungal agents. These compounds were tested against several Candida species, which are common human fungal pathogens. One of the most active compounds identified was N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6), which demonstrated both fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains. nih.gov The antifungal effectiveness of these derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC). nih.gov
| Compound/Strain | C. albicans ATCC 10231 | C. glabrata ATCC 2001 | C. parapsilosis ATCC 22019 |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | >0.5 mg/mL | 0.062-0.125 mg/mL | 0.125-0.250 mg/mL |
Furthermore, research into other naphtho[2,1-b]furan derivatives has highlighted their potential as antimicrobial agents. For example, certain derivatives have been tested against the fungus Aspergillus niger and have shown notable antifungal activity. researchgate.netnih.gov Specifically, some 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles were evaluated for their antifungal activity against Aspergillus niger and Curvularia lunata. nih.gov
Inhibition of Biofilm Formation and Quorum Sensing Modulation (e.g., against P. aeruginosa)
The furan-2-carboxamide moiety is a key structural feature in compounds designed to interfere with bacterial communication and biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including the formation of biofilms and the production of virulence factors. nih.gov
A diversity-oriented collection of furan-2-carboxamides was synthesized and evaluated for their ability to inhibit biofilm formation in P. aeruginosa. nih.govnih.gov In these studies, certain carbohydrazide (B1668358) and triazole derivatives of furan-2-carboxamide demonstrated significant antibiofilm activity. nih.gov The most prominent compound, a carbohydrazide derivative, achieved a 58% reduction in biofilm formation. nih.govnih.gov
The mechanism behind this antibiofilm activity is believed to be the modulation of the P. aeruginosa quorum-sensing system, with LasR being a plausible target. nih.govnih.gov The LasI/LasR system is a primary regulator of the biofilm lifecycle in this bacterium. nih.gov By treating P. aeruginosa with active furan-2-carboxamide derivatives, a reduction in virulence factors such as pyocyanin (B1662382) and proteases was observed, further supporting the anti-quorum sensing properties of these compounds. nih.gov Molecular docking studies have suggested that these furan-2-carboxamides may share a similar binding mode to known furanone inhibitors within the LasR protein. nih.govnih.gov
| Compound Class | Target Organism | Effect | Key Finding |
| Furan-2-carboxamides | P. aeruginosa | Biofilm Inhibition | Carbohydrazide derivative showed 58% inhibition. nih.govnih.gov |
| Furan-2-carboxamides | P. aeruginosa | Quorum Sensing Modulation | Reduction in pyocyanin and protease production. nih.gov |
Exploration of Other Relevant In Vitro Pharmacological Modalities
Modulation of Protein Aggregation (e.g., Aβ42 fibrillogenesis)
Derivatives of the benzofuran-2-carboxamide (B1298429) scaffold have been investigated for their ability to modulate the aggregation of the amyloid-beta peptide (Aβ42), a process strongly implicated in the pathology of Alzheimer's disease. researchgate.net Specifically, N-phenylbenzofuran-2-carboxamide derivatives have been synthesized and studied for their effects on Aβ42 fibrillogenesis. nih.govacs.orgresearchgate.net
In vitro aggregation kinetic assays revealed that certain N-phenylbenzofuran-2-carboxamide derivatives can either inhibit or promote the formation of Aβ42 fibrils, depending on the substitution pattern on the phenyl ring. researchgate.net For instance, compounds with a methoxyphenol moiety demonstrated a concentration-dependent inhibition of Aβ42 aggregation, with one compound achieving a maximum inhibition of 54%. researchgate.net Conversely, derivatives with a 4-methoxyphenyl (B3050149) group significantly accelerated Aβ42 fibrillogenesis. researchgate.net A notable example, N-phenylbenzofuran-2-carboxamide (7a), was found to increase Aβ42 fibrillogenesis by 1.5- to 4.7-fold at concentrations ranging from 1 to 25 μM. nih.govresearchgate.net
| Compound | Concentration (µM) | Effect on Aβ42 Fibrillogenesis |
| N-phenylbenzofuran-2-carboxamide (7a) | 1 | 1.5-fold increase nih.govresearchgate.net |
| 5 | Increase nih.govresearchgate.net | |
| 10 | Increase nih.govresearchgate.net | |
| 25 | 4.7-fold increase nih.govresearchgate.net | |
| N-phenylbenzo[b]thiophene-2-carboxamide (7b) | 1-25 | 2.9 to 4.3-fold increase nih.govresearchgate.net |
Electron microscopy has confirmed the ability of these compounds to influence the morphology of Aβ42 aggregates, promoting the formation of long, elongated fibrils. nih.govacs.orgresearchgate.net Computational modeling suggests that these small molecules can interact with Aβ42 oligomers and pentamers, thereby modulating the self-assembly pathways. nih.govacs.org
Urotensin-II Receptor Antagonism (based on related furan-2-carboxamides)
The urotensin-II receptor (UT) is a G protein-coupled receptor that, when activated by its ligand urotensin-II, plays a role in various cardiovascular functions. nih.gov Antagonists of the UT receptor are of interest for their potential therapeutic applications in cardiovascular diseases. nih.gov
While direct studies on this compound as a UT receptor antagonist are not available, research on related 5-aryl-furan-2-carboxamide derivatives has shown that this class of compounds can act as potent UT receptor antagonists. nih.gov A systematic structure-activity relationship (SAR) investigation of these furan-2-carboxamides led to the identification of a 3,4-difluorophenyl analog as a highly potent UT antagonist with an IC50 value of 6 nM. nih.gov This particular derivative also exhibited favorable properties such as high metabolic stability and low cytotoxicity. nih.gov
| Compound Class | Specific Derivative | Target | Potency (IC50) |
| 5-Aryl-furan-2-carboxamides | 3,4-difluorophenyl analog (1y) | Urotensin-II Receptor | 6 nM nih.gov |
Mechanistic Studies at the Molecular and Cellular Level (excluding human clinical data)
Mechanistic investigations into how naphtho[2,1-b]furan derivatives exert their biological effects point to a variety of molecular and cellular interactions. For instance, the antifungal activity of some furan-2-carboxamide derivatives is proposed to stem from their ability to disrupt the integrity of the fungal cell membrane. nih.gov
In the context of quorum sensing inhibition, furan-2-carboxamides are thought to act by targeting key regulatory proteins. Molecular docking studies suggest that these compounds can bind to the LasR protein in P. aeruginosa, a transcriptional regulator that controls the expression of numerous virulence factors and genes involved in biofilm formation. nih.govnih.gov By interfering with LasR, these molecules can disrupt the entire QS cascade.
At the molecular level, the structure of related compounds like N-(Phenylsulfonyl)naphtho[2,1-b]furan-1-carboxamide reveals the potential for specific intermolecular interactions. In the crystal structure of this compound, molecules are linked by N—H⋯O hydrogen bonds. researchgate.net Such interactions are crucial for the binding of a molecule to its biological target.
The modulation of Aβ42 aggregation by N-phenylbenzofuran-2-carboxamide derivatives is believed to occur through direct interaction with the Aβ42 peptide. nih.govacs.org These small molecules may alter the self-assembly and misfolding pathways of Aβ42 by promoting the formation of what are considered non-toxic aggregates. nih.govacs.org An assay using 8-anilino-1-naphthalenesulfonic acid (ANS) dye indicated that these compounds expose the hydrophobic surface of Aβ42, which encourages self-assembly and rapid fibrillogenesis. nih.govacs.org
N Allylnaphtho 2,1 B Furan 2 Carboxamide As a Privileged Scaffold for Chemical Biology
Design and Synthesis of Fluorescent Probes based on Naphthofuran Scaffold
The naphthofuran core is inherently fluorescent, making it an attractive scaffold for the design of novel fluorescent probes. The synthesis of such probes typically involves the functionalization of the naphthofuran-2-carboxylic acid precursor. The carboxylic acid can be activated and subsequently coupled with an amine to introduce desired functionalities. In the case of N-allylnaphtho[2,1-b]furan-2-carboxamide, the synthesis would involve the reaction of naphtho[2,1-b]furan-2-carbonyl chloride with allylamine (B125299).
The introduction of the N-allyl group can be expected to influence the photophysical properties of the resulting fluorophore. While specific data for this compound is not available, studies on related fluorophores suggest that the electronic nature of the substituent on the carboxamide nitrogen can modulate the fluorescence quantum yield and Stokes shift. The allyl group, being a weakly electron-donating group, might subtly alter the emission wavelength. Furthermore, the double bond in the allyl group offers a potential site for further chemical modification, allowing for the development of ratiometric or "turn-on" fluorescent probes that respond to specific analytes or environmental changes.
Table 1: Potential Photophysical Properties of this compound (Hypothetical)
| Property | Expected Characteristic | Rationale |
| Excitation Wavelength (λex) | UV-A to Violet range | Based on the naphthofuran core |
| Emission Wavelength (λem) | Blue to Green range | Influenced by the naphthofuran core and N-allyl substitution |
| Stokes Shift | Moderate | Typical for rigid aromatic fluorophores |
| Quantum Yield (ΦF) | Moderate to High | Dependent on solvent polarity and molecular rigidity |
Applications in Ligand Design for Protein-Ligand Interaction Studies
The naphthofuran carboxamide scaffold has been successfully employed in the design of ligands for various protein targets. For instance, derivatives of the isomeric naphtho[1,2-b]furan-2-carboxamide have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1). This demonstrates the potential of the core scaffold to engage in specific interactions within protein binding pockets.
The N-allyl group on this compound provides several advantages for ligand design. The allyl moiety can participate in hydrophobic interactions within a protein's binding site, potentially enhancing binding affinity and selectivity. More importantly, the terminal double bond serves as a reactive handle for covalent modification of the target protein, a strategy increasingly used in chemical biology to create highly specific and irreversible inhibitors. This "targeted covalent inhibition" can be particularly useful for studying the function of specific proteins in complex biological systems.
Table 2: Potential Protein Targets for this compound-based Ligands
| Target Class | Rationale for Interaction | Potential Application |
| G-Protein Coupled Receptors (GPCRs) | The rigid scaffold can mimic endogenous ligands. | Development of novel agonists or antagonists. |
| Kinases | The planar aromatic system can interact with the ATP-binding site. | Design of specific kinase inhibitors. |
| Cysteine Proteases | The allyl group can act as a Michael acceptor for covalent modification of the active site cysteine. | Development of irreversible enzyme inhibitors. |
Potential as Building Blocks for Complex Molecular Architectures
The this compound molecule is a versatile building block for the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the aromatic naphthofuran core, the amide linkage, and the terminal alkene of the allyl group—allows for a wide range of chemical transformations.
The allyl group is particularly useful in this context. It can participate in various carbon-carbon bond-forming reactions, such as Heck coupling, hydroformylation, and, most notably, ring-closing metathesis (RCM). RCM, a powerful reaction in organic synthesis, could be used to construct macrocyclic structures or to tether the naphthofuran scaffold to other molecular fragments. This opens up possibilities for creating complex, three-dimensional molecules with novel biological activities. For example, azetidinone derivatives have been synthesized from related naphthofuran carboxamides, showcasing the utility of this scaffold in constructing strained ring systems.
Role in Scaffold Diversification and Lead Optimization in Chemical Biology Research
In chemical biology and drug discovery, scaffold diversification is crucial for exploring new chemical space and for optimizing the properties of lead compounds. The this compound scaffold is well-suited for such diversification strategies.
The N-allyl group serves as a key diversification point. A library of analogs can be readily synthesized by modifying the allyl group through reactions such as epoxidation, dihydroxylation, or ozonolysis, leading to a variety of functional groups. Furthermore, the aromatic naphthofuran core can be functionalized at various positions to modulate properties like solubility, metabolic stability, and target affinity. This ability to systematically modify different parts of the molecule is a hallmark of a "privileged scaffold" and is invaluable for structure-activity relationship (SAR) studies during lead optimization. The concept of "scaffold hopping," where a core structure is modified to create novel chemotypes with similar biological activity, could also be applied to the naphthofuran carboxamide framework to generate new intellectual property and to improve pharmacokinetic profiles.
Future Research Directions and Unexplored Potential
Development of More Efficient and Greener Synthetic Routes
Current synthetic strategies for naphthofuran derivatives often involve multi-step processes that may utilize harsh reagents and require significant energy input. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to N-allylnaphtho[2,1-b]furan-2-carboxamide.
One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times and improve yields for the synthesis of 1-phenylnaphtho[2,1-b]furan (B14694148) derivatives in brine media, offering a catalyst-free and environmentally friendly alternative. researchgate.net Another green chemistry approach is the use of visible-light-mediated [3+2] cycloaddition reactions . This method has been successfully employed for the synthesis of naphtho[2,3-b]furan-4,9-diones, demonstrating excellent regioselectivity and functional group tolerance under catalyst-free and mild conditions. mdpi.comnih.gov Adapting these greener methodologies to the synthesis of this compound could significantly reduce the environmental impact and cost of production.
Furthermore, exploring one-pot synthesis procedures could streamline the production process. For instance, a one-pot reaction for the synthesis of spiro[benzofuran-2,2′-naphthalen]-1′-one derivatives has been reported, highlighting the potential for cascade reactions in generating complex heterocyclic systems efficiently. researchgate.net The development of novel palladium-catalyzed cascade reactions has also proven effective in constructing bisbenzofuro[2,3-b:3′,2-e]pyran-12-ones, suggesting that similar strategies could be applied to the synthesis of naphthofuran carboxamides. acs.org
Advanced Mechanistic Probing of Biological Activities (in vitro)
The naphthofuran and furan-carboxamide scaffolds are present in numerous compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijprajournal.commdpi.com Future in vitro studies on this compound should aim to elucidate its specific mechanisms of action.
Derivatives of furan-2-carboxamide have been identified as microtubule stabilizing agents , inducing mitotic arrest and apoptosis in cancer cells. nih.gov It would be valuable to investigate whether this compound exhibits similar activity, potentially through binding to tubulin and disrupting microtubule dynamics.
Furthermore, some naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives have been identified as potent STAT3 inhibitors , which is a key signaling protein in cancer cells. mdpi.com Investigating the effect of this compound on the STAT3 signaling pathway could reveal its potential as an anticancer agent. The broad-spectrum antimicrobial activity of many naphthofuran derivatives also warrants a thorough investigation into the potential of this compound against various bacterial and fungal strains. researchgate.netmedcraveonline.com
Exploration of Novel Pre-clinical Biological Targets
Beyond the established activities of related compounds, this compound may interact with novel preclinical biological targets. An extensive structure-activity relationship (SAR) study on naphtho[1,2-b]furan-2-carboxamide derivatives identified potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists . jst.go.jpnih.gov This suggests that this compound could be a candidate for the development of therapeutics for obesity and related metabolic disorders.
Another area of interest is the modulation of inflammatory pathways. Certain 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs have shown inhibitory activity against NF-κB , a key regulator of the inflammatory response. nih.gov Given the role of chronic inflammation in numerous diseases, exploring the NF-κB inhibitory potential of this compound could open up new therapeutic applications.
The structural similarity to compounds that act as cannabinoid receptor ligands also suggests a potential avenue for research. researchgate.net Investigating the binding affinity of this compound to cannabinoid receptors could lead to the development of novel neuroprotective or immunomodulatory agents.
Investigation of Materials Science Applications and Opto-electronic Properties (if relevant to the naphthofuran core)
The fused aromatic system of the naphthofuran core endows it with interesting photophysical and electronic properties, making it a candidate for applications in materials science. Computational studies on naphtho[2,1-b:6,5-b']difuran (DPNDF) and its derivatives have highlighted their potential as organic semiconductor materials for optoelectronic applications. nih.gov These studies indicate that the band gap of these materials can be engineered by chemical modification, suggesting that the N-allyl-carboxamide substituent could tune the electronic properties of the naphthofuran core. nih.gov
The naphthofuran scaffold has also been explored as a fluorescent label for biomolecules, with some derivatives exhibiting moderate to good fluorescence quantum yields. researchgate.net The photophysical properties of this compound should be characterized to assess its potential as a fluorescent probe in biological imaging or as a component in organic light-emitting diodes (OLEDs). The dense crystal packing and large intermolecular π-orbital overlap observed in some naphtho[2,1-b:6,5-b′]difuran derivatives have led to high hole mobility in solution-processed single-crystal organic field-effect transistors (OFETs), indicating the potential of the naphthofuran core in advanced electronics. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-allylnaphtho[2,1-b]furan-2-carboxamide, and what reagents are critical for amide bond formation?
- Methodological Answer : The synthesis typically involves coupling naphtho[2,1-b]furan-2-carboxylic acid with allylamine derivatives. Amide bond formation is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions to prevent side reactions . For naphtho[2,1-b]furan intermediates, chloroacetyl chloride and triethylamine in dioxane are used in reflux conditions to form carboxamide derivatives .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.0–9.5 ppm) and allyl group signals (δ 5.0–6.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z 555 for bromo derivatives) validate molecular weight .
Q. What preliminary biological activities are reported for naphtho[2,1-b]furan-2-carboxamide derivatives?
- Methodological Answer : Derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 µg/mL) and antitumor potential via kinase inhibition. Activity is linked to the electron-withdrawing substituents (e.g., nitro groups) enhancing target binding .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what factors influence scalability?
- Methodological Answer :
- Reagent Selection : Replace DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for better solubility and lower toxicity .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and by-product formation .
- Scalability : Continuous flow reactors improve reproducibility for gram-scale synthesis .
Q. How do structural modifications (e.g., allyl vs. aryl substituents) alter the bioactivity of naphtho[2,1-b]furan-2-carboxamides?
- Methodological Answer :
- Allyl Groups : Enhance membrane permeability due to lipophilicity (logP ~2.6), improving intracellular uptake .
- Aryl Substituents : Electron-deficient groups (e.g., -NO₂) increase antibacterial activity by 2–4× compared to electron-rich groups via stronger hydrogen bonding .
- Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA or molecular docking to predict substituent effects on target binding (e.g., bacterial gyrase) .
Q. How can contradictory data on the cytotoxicity of naphtho[2,1-b]furan-2-carboxamides be resolved?
- Methodological Answer :
- Source Analysis : Compare cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., incubation time, serum content) .
- Metabolic Stability : Test liver microsome stability to identify rapid degradation in certain models (e.g., t₁/₂ < 30 min in murine models) .
- Structural Confirmation : Re-evaluate purity via HPLC (>98%) to rule out impurities causing false positives .
Q. What computational strategies predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (AlogP > 2).
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma protein binding (>90% suggests limited free drug availability) .
- CYP450 Inhibition : Screen via AutoDock Vina to predict interactions with CYP3A4/2D6, mitigating drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
